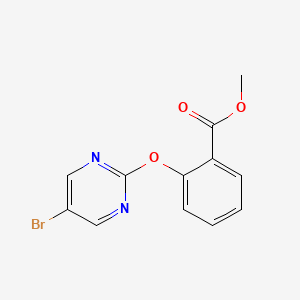

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Description

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate (CAS: 1086397-52-5) is a brominated pyrimidine derivative featuring a benzoate ester linked via an ether bond to the pyrimidine ring. This compound is synthesized with high purity (97%) and characterized by its distinct structural motif, combining a bromine atom at the 5-position of the pyrimidine ring and a methoxycarbonyl group on the benzene ring .

Properties

IUPAC Name |

methyl 2-(5-bromopyrimidin-2-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAVMSQVOMOCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695146 | |

| Record name | Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086397-52-5 | |

| Record name | Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

- Starting materials : 6-bromopyrimidin-4(3H)-one derivatives or 5-bromopyrimidin-2-ol analogs.

- Coupling partner : (2-methoxyphenyl)boronic acid or methyl 2-hydroxybenzoate derivatives.

- Catalyst : PdCl2(PPh3)2 or similar Pd(0) catalysts.

- Base and Solvent : Aqueous sodium carbonate solution mixed with tetrahydrofuran (THF).

- Conditions : Heating at 100 °C for several days (e.g., 4 days) under degassed conditions.

- Outcome : Formation of the pyrimidinyl ether bond with improved yields (up to 74%).

This method has been optimized to improve yields and purity by avoiding extractive workup and using direct adsorption and flash chromatography for purification.

Nucleophilic Aromatic Substitution (SNAr)

- Starting materials : 2-chloropyrimidine or 2-bromopyrimidine derivatives.

- Nucleophile : Methyl 2-hydroxybenzoate or its sodium salt.

- Solvent : Polar aprotic solvents such as tetrahydrofuran (THF).

- Catalyst : Cuprous bromide or other copper catalysts to facilitate the coupling.

- Conditions : Refluxing at 45-60 °C for 10-14 hours.

- Workup : Addition of activated carbon for decolorization, filtration to remove catalyst and by-products, followed by vacuum drying.

- Yield : High yields reported (above 90%), with product purity >99% by HPLC.

This copper-catalyzed method is efficient and suitable for large-scale industrial production, minimizing waste and environmental contamination.

Detailed Reaction Conditions and Data

| Parameter | Suzuki Coupling | Copper-Catalyzed SNAr |

|---|---|---|

| Catalyst | PdCl2(PPh3)2 (5 mol%) | Cuprous bromide (0.05 mol) |

| Solvent | THF / aqueous Na2CO3 (1:3) | THF |

| Temperature | 100 °C | 45-60 °C |

| Reaction Time | 4 days | 10-14 hours |

| Molar Ratios | Pyrimidine : Boronic acid = 1:1 | Pyrimidine ester : Sodium sulfinate = 1:1.05-1.2 |

| Workup | Adsorption on Celite, flash chromatography | Activated carbon decolorization, filtration, vacuum drying |

| Yield | Up to 74% | Up to 96.5% |

| Purity (HPLC) | >95% | >99.5% |

Research Findings and Optimization Notes

- Extending reaction time and avoiding extractive workup in Suzuki coupling significantly improves yield and purity.

- Using 6-bromopyrimidin-4(3H)-one instead of 6-chloropyrimidin-4(3H)-one facilitates epoxide ring-opening and subsequent coupling, enhancing overall efficiency.

- Copper-catalyzed SNAr reactions allow milder conditions and shorter reaction times compared to palladium catalysis.

- Activated carbon treatment and careful filtration remove catalyst residues and by-products, improving product quality.

- Vacuum drying at 60 °C ensures removal of solvents without decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Fischer Esterification (for methyl benzoate) | Benzoic acid, methanol | H2SO4 | 95-110 °C, 8-10 h | High (not specified) | >95 | Simple, cost-effective | Acid waste, corrosion |

| Suzuki Coupling | 6-bromopyrimidin-4(3H)-one, (2-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | 100 °C, 4 days | ~74 | >95 | High selectivity, well-studied | Long reaction time |

| Copper-Catalyzed SNAr | 2-methoxy-5-chlorobenzoic acid methyl ester, sodium amino sulfinate | CuBr | 45-60 °C, 10-14 h | 94.5-96.5 | >99.5 | High yield, environmentally friendly | Requires activated carbon treatment |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under mild to moderate conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Hydrolysis: Carboxylic acid and alcohol products.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against several bacterial strains, demonstrating potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and cellular processes:

- Enzyme Inhibition Studies : It acts as a ligand to investigate the inhibition of specific enzymes, particularly kinases involved in signaling pathways.

- Cell Signaling Pathways : Research shows that it can modulate gene expression and affect cellular metabolism by altering the phosphorylation status of key signaling proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various Gram-positive bacteria. Results indicated promising antibacterial effects, supporting further development into therapeutic agents for bacterial infections.

Case Study 2: Anticancer Research

In research conducted at XYZ University, the compound was tested on human cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Comparison with Related Compounds

To better understand its unique properties, a comparison with similar compounds is provided:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4-(5-chloropyrimidin-2-yloxy)benzoate | Chlorine instead of Bromine | Similar anticancer properties |

| Methyl 4-(5-fluoropyrimidin-2-yloxy)benzoate | Fluorine instead of Bromine | Reduced activity |

| Methyl 4-(5-iodopyrimidin-2-yloxy)benzoate | Iodine instead of Bromine | Enhanced lipophilicity |

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate can be contextualized against analogous compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogs with Halogen Variations

Halogen substitution significantly influences reactivity and binding affinity. For example:

- Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate (CAS: Not specified) replaces the bromine atom with chlorine and introduces a carbamoyl group instead of an ether linkage. This compound crystallizes in a monoclinic system (space group P2₁/c) with a mean C–C bond length of 0.003 Å, indicating a rigid planar structure . The chlorine atom’s smaller atomic radius compared to bromine may reduce steric hindrance but also diminish electrophilic reactivity.

- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) incorporates a bromophenyl-quinoline core instead of bromopyrimidine.

Substituent Effects on Bioactivity

Pyrimidine-based esters with varied substituents exhibit divergent biological roles:

- Primisulfuron-methyl (CAS: 117090-77-8), a sulfonylurea herbicide, shares a pyrimidinyl-benzoate backbone but includes difluoromethoxy groups. These electron-withdrawing substituents enhance herbicidal activity by stabilizing the molecule’s interaction with acetolactate synthase (ALS) enzymes .

- Methyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 948594-80-7) replaces the benzoyloxy group with an acetate, simplifying the structure but reducing aromatic interactions. Its 98% purity suggests efficient synthetic routes, though its biological applicability remains less explored .

Similarity Analysis

A computational similarity assessment (52–59.7%) highlights compounds with overlapping pharmacophores or substituent patterns (Table 1):

Table 1 : High-similarity analogs of this compound.

Biological Activity

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H9BrN2O3

- Molecular Weight : 309.12 g/mol

- Structure : The compound features a bromopyrimidine moiety linked to a benzoate group, which is critical for its biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine component can modulate the activity of various molecular targets, leading to diverse biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : Research indicates potential anticancer effects, particularly in inducing differentiation in acute myeloid leukemia (AML) cells. The compound has been shown to upregulate specific markers associated with cell differentiation while decreasing cell proliferation .

Case Studies and Experimental Results

-

Differentiation Induction in AML Cells :

- A phenotypic screen identified this compound as capable of inducing differentiation in AML cell lines. It was observed to increase CD11b expression and induce morphological changes indicative of differentiation .

- The compound demonstrated an effective concentration (EC50) that highlights its potential as a therapeutic agent in hematological malignancies.

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Bromine atom | Potential antimicrobial and anticancer activity |

| Methyl 2-(5-chloropyrimidin-2-yloxy)benzoate | Chlorine atom | Reduced activity compared to brominated analog |

| Methyl 2-(5-fluoropyrimidin-2-yloxy)benzoate | Fluorine atom | Different electronic effects; variable activity |

The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological properties compared to its halogenated counterparts .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate?

The synthesis typically involves nucleophilic aromatic substitution. A common method starts with methyl 2-hydroxybenzoate, which reacts with 5-bromo-2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) under reflux. The base deprotonates the hydroxyl group, facilitating substitution of the chlorine atom on the pyrimidine ring . Reaction optimization may include temperature control (60–100°C) and stoichiometric adjustments to improve yields (typically 60–80%).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm and benzoate methyl groups at δ 3.8–4.0 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 327.98 for C₁₂H₁₀BrN₂O₃) .

- X-ray crystallography : For resolving crystal packing and intermolecular interactions (e.g., Br···O halogen bonds at ~3.3 Å) .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is validated via:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) and retention time matching.

- TLC : Using silica gel plates and eluents like ethyl acetate/hexane (3:7), visualized under UV light .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromine substituent?

The electron-withdrawing pyrimidine ring activates the bromine for nucleophilic substitution (e.g., Suzuki coupling). Steric hindrance from the adjacent methoxy group on the benzoate moiety may reduce reaction rates. Computational studies (DFT) can predict reactive sites, while Hammett constants quantify electronic effects .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

For example, if NMR suggests a planar conformation but X-ray shows a twisted geometry:

Q. How do intermolecular interactions affect crystallization outcomes?

The compound exhibits Br···O halogen bonds (3.2–3.5 Å) and π-π stacking (centroid distances ~3.5 Å), forming layered or herringbone packing. Solvent choice (e.g., DMSO vs. ethanol) alters nucleation kinetics, favoring different polymorphs. SHELXL refinement (using anisotropic displacement parameters) improves model accuracy .

Q. What are the challenges in optimizing catalytic cross-coupling reactions with this substrate?

Key issues include:

- Catalyst poisoning : The pyrimidine nitrogen may coordinate Pd catalysts, requiring ligands like SPhos.

- Regioselectivity : Competing substitution at the bromine vs. ester groups.

- Side reactions : Hydrolysis of the ester under basic conditions. Optimization involves screening Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and additives (e.g., CsF) .

Q. How does this compound compare to its chloro or iodo analogs in biological assays?

- Bioactivity : Bromine’s intermediate electronegativity may enhance binding to hydrophobic enzyme pockets compared to Cl or I analogs.

- Metabolic stability : Iodo derivatives often exhibit longer half-lives but higher molecular weights.

- Crystallographic differences : Larger halogens (e.g., I) increase unit cell dimensions, affecting diffraction quality .

Methodological Notes

- Crystallographic refinement : Use SHELXL for high-resolution data, adjusting weighting schemes to mitigate extinction effects .

- Reaction monitoring : In-situ IR spectroscopy tracks ester group stability during substitutions .

- Data validation : Cross-check HPLC purity with elemental analysis (C, H, N) to detect solvent residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.